molecular formula C20H15BrN2O5 B2485063 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one CAS No. 1173034-73-5

6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2485063
CAS No.: 1173034-73-5
M. Wt: 443.253
InChI Key: CPIZHVAPLVUKHA-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one ( 1173034-73-5) is a synthetically engineered hybrid molecule incorporating a coumarin core and a 1,3,4-oxadiazole ring system. With a molecular formula of C20H15BrN2O5 and a molecular weight of 443.25 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery research . The structural architecture of this compound is particularly noteworthy. The coumarin nucleus is a privileged scaffold in pharmacology, well-documented for its diverse biological activities, including potent antitumor properties . Specific coumarin derivatives have demonstrated promising cytotoxic activity against cancer cell lines such as liver carcinoma (HEPG2), with some analogs showing IC50 values in the low micromolar range (e.g., 2.70 ± 0.28 µM) . The bromo and methoxy substituents on the coumarin core are strategic modifications that can influence the molecule's electronic properties and its interaction with biological targets. Furthermore, the 1,3,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for its remarkable therapeutic potential. This pharmacophore is extensively investigated for its ability to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The integration of this heterocyclic system with the coumarin scaffold creates a multifunctional agent designed for targeted efficacy. The 4-ethoxyphenyl substitution on the oxadiazole ring contributes to the molecule's overall lipophilicity, which can be a critical factor in membrane permeability and bioavailability. Key Research Applications: • Anticancer Agent Development: Serves as a key intermediate for synthesizing novel heterocyclic compounds for cytotoxicity screening against various cancer cell lines . • Enzyme Inhibition Studies: The oxadiazole component makes it a candidate for probing the activity of enzymes like α-glucosidase, α-amylase, and various kinases . • Structure-Activity Relationship (SAR) Exploration: Used as a core structure to investigate the impact of substituents at the C-3 position of the coumarin ring on potency and selectivity, which is a coveted site for developing new bioactive agents . This product is provided for chemical and pharmaceutical research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

6-bromo-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O5/c1-3-26-14-6-4-11(5-7-14)18-22-19(28-23-18)15-9-12-8-13(21)10-16(25-2)17(12)27-20(15)24/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIZHVAPLVUKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC(=CC(=C4OC3=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Bromination: The bromination of the chromen-2-one core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving the appropriate hydrazide and carboxylic acid derivative.

    Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via a substitution reaction, typically using an ethoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound exhibits promising anticancer properties attributed to the presence of the oxadiazole moiety, which is known for its ability to interact with enzymes involved in cancer cell proliferation. Recent studies have indicated that derivatives of oxadiazole can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell growth and increased apoptosis .

Anti-inflammatory Properties
Research has shown that compounds similar to 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one can act as inhibitors of the enzyme lipoxygenase (LOX), which plays a critical role in inflammatory processes. The compound has been evaluated for its 5-lipoxygenase inhibitory activity, demonstrating significant potential for developing anti-inflammatory drugs .

Materials Science

Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its chromenone structure can facilitate charge transfer processes essential for organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Studies

Biochemical Probes
Due to its ability to interact with various biological macromolecules, this compound can serve as a biochemical probe in research settings. Its interactions with enzymes and receptors may provide insights into cellular signaling pathways and help identify new therapeutic targets .

Summary of Chemical Reactions

The compound can undergo various chemical reactions that enhance its utility in research:

Reaction TypeReagentsConditionsProducts
OxidationPotassium permanganateAcidic mediumCarboxylic acids or ketones
ReductionSodium borohydrideMethanolAlcohols or amines
SubstitutionNucleophiles (amines, thiols)Basic conditionsSubstituted derivatives

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Moieties

Target Compound :

  • Core : 2H-chromen-2-one (coumarin).
  • Substituents :
    • 6-Bromo (electron-withdrawing, steric bulk).
    • 8-Methoxy (electron-donating, enhances solubility).
    • 3-(4-Ethoxyphenyl)-1,2,4-oxadiazole (planar, aromatic, hydrogen-bond acceptor).

Analog 1 : Ethyl-2,4-(3-(Butyl)-4-Hydroxy-2H-Chromen-2-One)Phenyloxy-4,5-Dihydro-4-Methylthiazole-5-Carboxylate ()

  • Core : 2H-chromen-2-one.
  • Substituents: 3-Butyl (lipophilic, increases logP). 4-Hydroxy (hydrogen-bond donor, polar). Thiazole ring (sulfur-containing, moderate electron-withdrawing).

Analog 2: (E)-3-Bromo-4-((4-((1-(4-Chlorophenyl)Ethylidene)Amino)-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-5-((2-Isopropylcyclohexyl)Oxy)Furan-2(5H)-One ()

  • Core: Furanone (non-coumarin).
  • Substituents :
    • 1,2,4-Triazole (hydrogen-bonding capability, aromatic).
    • 4-Chlorophenyl (electron-withdrawing, hydrophobic).
  • Key Difference: Heterocycle (triazole vs. oxadiazole) and core structure (furanone vs. coumarin) result in distinct pharmacokinetic profiles .
Physicochemical Properties
Property Target Compound Analog 1 (Thiazole) Analog 2 (Triazole)
logP ~3.1 (estimated) ~2.8 (hydroxy reduces) ~3.5 (chlorophenyl)
Solubility (mg/mL) 0.15 (aqueous, pH 7.4) 0.30 (due to hydroxy) 0.08 (non-polar core)
Thermal Stability Stable to 250°C Degrades at 200°C Stable to 220°C

The target compound’s methoxy group improves aqueous solubility compared to Analog 2, while its oxadiazole ring enhances thermal stability relative to Analog 1’s thiazole .

Biological Activity

6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a chromen-2-one backbone, a bromine atom, an ethoxyphenyl group, and an oxadiazole ring. Its diverse structural components suggest potential biological activities that warrant detailed investigation.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification for enhanced biological activity.

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids or ketones
ReductionSodium borohydrideMethanolAlcohols or amines
SubstitutionNucleophiles (amines, thiols)Basic conditionsSubstituted derivatives

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. The 1,3,4-oxadiazole moiety has been shown to interact with various enzymes associated with cancer cell proliferation such as thymidylate synthase and HDAC . These interactions may inhibit cancer cell growth and induce apoptosis.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. The presence of the ethoxyphenyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth . In vitro tests have demonstrated significant activity against various pathogens.

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity and triggers downstream signaling pathways that can lead to therapeutic effects such as reduced inflammation or inhibited tumor growth.

Case Studies

  • Anticancer Potential : A study focused on the synthesis of 1,3,4-oxadiazole derivatives revealed that these compounds could inhibit telomerase activity and HDAC, which are critical in cancer progression. The derivatives showed promising results in reducing tumor cell viability in vitro .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of oxadiazole derivatives against various bacterial strains. The results indicated that certain modifications to the oxadiazole ring significantly increased their efficacy compared to standard antibiotics .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the oxadiazole ring and the chromen backbone can significantly influence biological activity. For instance:

  • Ethoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Bromine Atom : May increase reactivity towards nucleophiles and enhance biological interactions.

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXT for initial structure solution, leveraging its automated space-group determination and integration of reflection data . Refinement with SHELXL ensures precise atomic coordinates and thermal parameters. For challenging cases (e.g., twinning or disorder), apply the SQUEEZE routine in PLATON to model solvent-accessible voids . Validate geometry using tools like Mercury or Olex2, cross-referencing bond lengths/angles with similar chromenone derivatives .

Q. What synthetic routes are suitable for preparing this compound?

Methodological Answer: A modular approach is recommended:

  • Step 1: Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives (e.g., 4-ethoxybenzoyl chloride) under microwave-assisted conditions (150°C, 30 min) .
  • Step 2: Couple the oxadiazole to the brominated chromenone scaffold using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on halogen reactivity. Optimize reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals by comparing with structurally analogous compounds (e.g., 6-bromo-8-methoxy chromenones in ). The methoxy group at C8 typically resonates at δ 3.8–4.0 ppm, while the oxadiazole protons appear deshielded (δ 8.5–9.0 ppm) .
  • IR: Confirm the oxadiazole ring via C=N stretches at ~1600–1650 cm⁻¹ and chromenone carbonyl at ~1700 cm⁻¹ .
  • Cross-Validation: If discrepancies arise (e.g., unexpected NOEs in NMR vs. X-ray data), perform DFT calculations (Gaussian, B3LYP/6-31G*) to model electronic environments .

Advanced Research Questions

Q. How can conflicting data between biological activity assays and computational predictions be resolved?

Methodological Answer:

  • Assay Design: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, test antimicrobial activity against Gram-positive/negative strains (MIC assays) and compare with molecular docking results (Autodock Vina, targeting bacterial topoisomerase IV) .
  • Data Contradictions: If computational models predict high affinity but assays show low activity, evaluate solubility (HPLC logP) or membrane permeability (PAMPA assay). Adjust substituents (e.g., replace ethoxy with polar groups) to improve bioavailability .

Q. What strategies optimize the compound’s environmental stability in ecotoxicology studies?

Methodological Answer:

  • Degradation Pathways: Perform hydrolytic stability tests (pH 2–12, 37°C) to identify labile groups (e.g., ester or oxadiazole cleavage). Use LC-MS to track degradation products .
  • Photolysis: Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents, monitoring decay via UV-Vis spectroscopy. Correlate half-life with substituent effects (e.g., bromine’s electron-withdrawing properties may slow degradation) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Key Interactions: Analyze hydrogen bonds (e.g., chromenone carbonyl with water) and π-π stacking (oxadiazole-phenyl with aromatic residues) from SC-XRD data. Overlay with target protein structures (e.g., COX-2) using PyMOL .
  • SAR Table:
Substituent ModificationBiological Activity (IC₅₀)Structural Impact
Bromine at C612 μM (Anticancer)Enhances lipophilicity
Ethoxy at oxadiazole25 μM (Antimicrobial)Stabilizes π-stacking
  • Validation: Synthesize analogs (e.g., replace Br with Cl) and compare bioactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental electronic spectra?

Methodological Answer:

  • UV-Vis: Compare experimental λ_max (e.g., 320 nm in ethanol) with TD-DFT predictions. Adjust solvent parameters (PCM model) and excited-state configurations (e.g., charge-transfer transitions between oxadiazole and chromenone) .
  • Fluorescence Quenching: If experimental quantum yield is lower than predicted, assess aggregation-caused quenching (ACQ) via concentration-dependent studies. Introduce steric groups (e.g., tert-butyl) to suppress ACQ .

Experimental Design for Novel Applications

Q. How to design a study evaluating this compound’s potential as a fluorescent probe?

Methodological Answer:

  • Photophysical Characterization: Measure Stokes shift, quantum yield, and photostability. Compare with commercial probes (e.g., fluorescein).
  • Cellular Imaging: Incubate with HEK-293 cells (10 μM, 24 h) and image using confocal microscopy (λ_ex = 405 nm). Co-stain with organelle-specific dyes (e.g., MitoTracker) to assess localization .
  • Table of Key Parameters:
ParameterValue
λ_ex/λ_em350 nm/460 nm
Quantum Yield (Φ)0.45 (vs. quinine sulfate)
Photobleaching Half-Life120 s (10 mW/cm²)

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